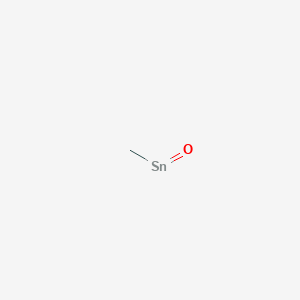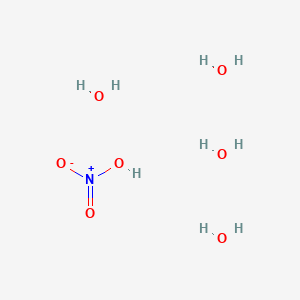
Nitric acid tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid tetrahydrate is a chemical compound consisting of one molecule of nitric acid and four molecules of water. It is a crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitric acid tetrahydrate can be synthesized by carefully controlling the hydration of nitric acid. One common method involves the slow addition of concentrated nitric acid to water under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then cooled to form crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic oxidation of ammonia, known as the Ostwald process. This process involves the oxidation of ammonia to nitric oxide, which is then further oxidized to nitrogen dioxide. The nitrogen dioxide is absorbed in water to form nitric acid, which can then be hydrated to produce this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various metals and non-metals. For example, it can oxidize copper to copper(II) nitrate.
Reduction: It can be reduced to nitrogen oxides, such as nitrogen dioxide, under certain conditions.
Substitution: this compound can participate in nitration reactions, where it introduces a nitro group into organic molecules.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve metals like copper or zinc and are carried out at room temperature.
Reduction Reactions: Often require reducing agents like hydrogen gas or metals such as iron.
Nitration Reactions: Usually involve organic compounds like benzene and are conducted in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Metal nitrates (e.g., copper(II) nitrate).
Reduction: Nitrogen oxides (e.g., nitrogen dioxide).
Nitration: Nitro compounds (e.g., nitrobenzene).
Aplicaciones Científicas De Investigación
Nitric acid tetrahydrate is used in various scientific research applications, including:
Chemistry: As a reagent for nitration reactions and in the synthesis of various organic and inorganic compounds.
Biology: In the preparation of samples for electron microscopy.
Medicine: In the production of pharmaceuticals and as a disinfectant.
Industry: In the manufacture of fertilizers, explosives, and dyes.
Mecanismo De Acción
The mechanism by which nitric acid tetrahydrate exerts its effects is primarily through its strong oxidizing properties It can donate oxygen atoms to other substances, thereby oxidizing them This property makes it useful in various chemical reactions, including the oxidation of metals and the nitration of organic compounds
Comparación Con Compuestos Similares
Sulfuric acid tetrahydrate: Another strong acid with similar oxidizing properties.
Phosphoric acid tetrahydrate: Used in similar applications but is less oxidizing.
Hydrochloric acid tetrahydrate: A strong acid but lacks the oxidizing properties of nitric acid tetrahydrate.
Uniqueness: this compound is unique due to its strong oxidizing properties, which make it highly effective in various chemical reactions, particularly in the oxidation of metals and the nitration of organic compounds. Its ability to form stable hydrates also distinguishes it from other strong acids.
Propiedades
Número CAS |
372966-98-8 |
|---|---|
Fórmula molecular |
H9NO7 |
Peso molecular |
135.07 g/mol |
Nombre IUPAC |
nitric acid;tetrahydrate |
InChI |
InChI=1S/HNO3.4H2O/c2-1(3)4;;;;/h(H,2,3,4);4*1H2 |
Clave InChI |
DOEGOCZXAAGGFN-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)(O)[O-].O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
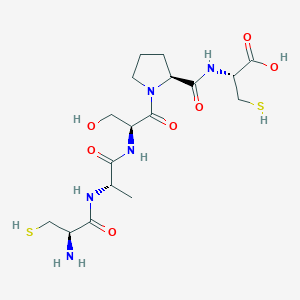
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
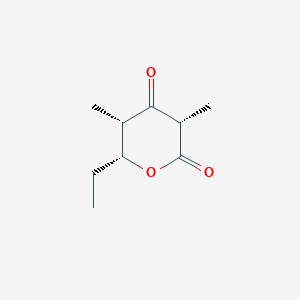
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
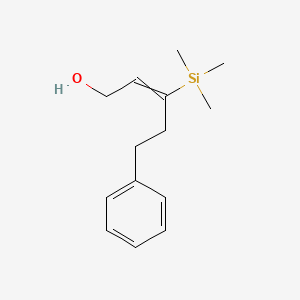
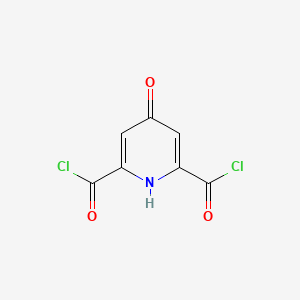
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
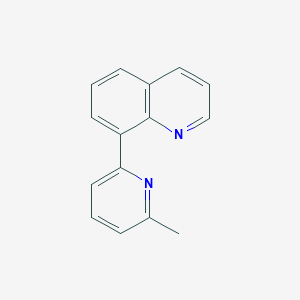
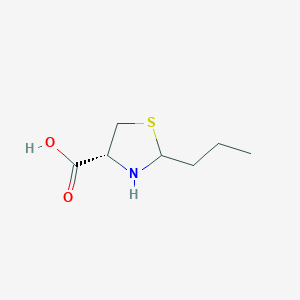
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
